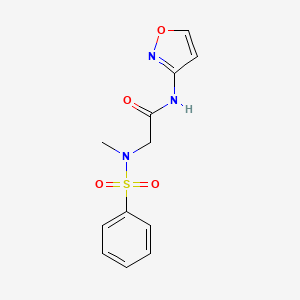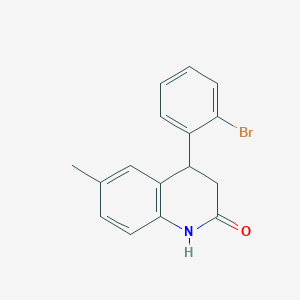![molecular formula C18H12BrNO7S2 B5017113 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate is a chemical compound that has been widely used in scientific research. It is also known as NBPB and belongs to the family of arylsulfonates. This compound has been used in various biochemical and physiological studies due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate involves the binding of the compound to the CFTR chloride channel. This binding results in a conformational change in the channel, which leads to its inhibition. The compound has been found to bind to a specific site on the channel, which is different from other CFTR inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the function of CFTR chloride channels in various cell types, including airway epithelial cells, sweat gland cells, and intestinal cells. This inhibition has been shown to reduce the secretion of chloride ions and increase the absorption of sodium ions, which can lead to dehydration and electrolyte imbalance.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate in lab experiments is its selectivity towards CFTR chloride channels. This allows for specific inhibition of these channels without affecting other ion channels. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate in scientific research. One potential direction is the development of more potent and selective CFTR inhibitors based on the structure of this compound. Another direction is the use of this compound in the study of other chloride channels and their role in various physiological processes. Additionally, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
Synthesis Methods
The synthesis of 4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate involves the reaction of 4-nitrophenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate has been used in various scientific research studies. One of the major applications of this compound is in the study of chloride channels. It has been shown to selectively inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This inhibition has been found to be reversible and dose-dependent.
properties
IUPAC Name |
(4-nitrophenyl) 3-(4-bromophenyl)sulfonylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO7S2/c19-13-4-10-16(11-5-13)28(23,24)17-2-1-3-18(12-17)29(25,26)27-15-8-6-14(7-9-15)20(21)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSMKEZBUILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5017036.png)
![1-(6-fluoro-2-quinolinyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5017040.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate](/img/structure/B5017054.png)

![3-allyl-5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017067.png)
![N-(2-methoxyethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5017070.png)


![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)